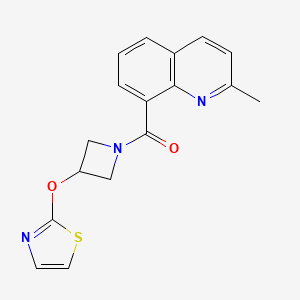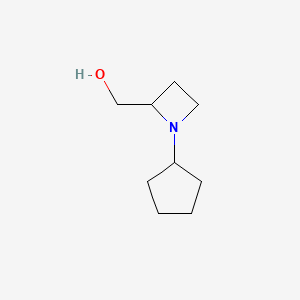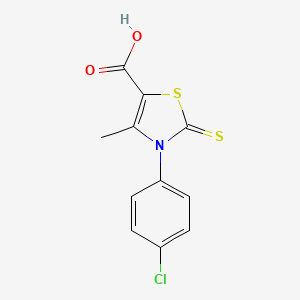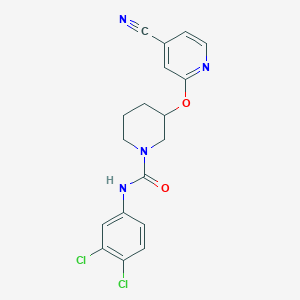![molecular formula C25H24N2O5 B2449064 2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide CAS No. 726160-61-8](/img/structure/B2449064.png)
2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a formyl group, and an ether group. It also contains aromatic rings, which are common in many organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, it could be further studied for its therapeutic effects. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or material science .
properties
IUPAC Name |
2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17-3-8-20(9-4-17)26-24(29)15-31-22-12-7-19(14-28)23(13-22)32-16-25(30)27-21-10-5-18(2)6-11-21/h3-14H,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBUVVZLXPSLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C=O)OCC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)




![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)
![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)